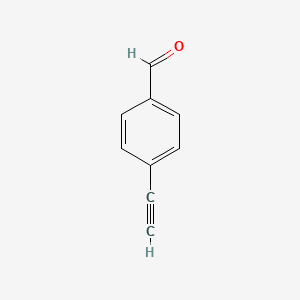

4-Ethynylbenzaldehyde

概要

説明

4-Ethynylbenzaldehyde, also known as p-ethynylbenzaldehyde, is an organic compound with the formula HC2C6H4COH . It is an ethynyl derivative of benzaldehyde, or may also be viewed as a formylated derivative of phenylacetylene .

Synthesis Analysis

4-Ethynylbenzaldehyde can be synthesized by the Sonogashira coupling of 4-bromobenzaldehyde with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .Molecular Structure Analysis

The molecular formula of 4-Ethynylbenzaldehyde is C9H6O . The average mass is 130.143 Da and the monoisotopic mass is 130.041870 Da .Chemical Reactions Analysis

The ethynyl functionality of 4-ethynylbenzaldehyde may undergo a Sonogashira coupling with another molecule of 4-bromobenzaldehyde to form the symmetrical dialdehyde 4,4’-(ethyne-1,2-diyl)dibenzaldehyde .Physical And Chemical Properties Analysis

4-Ethynylbenzaldehyde is a white or yellow solid with a melting point of 89–93 °C . It has a density of 1.1±0.1 g/cm3, a boiling point of 223.8±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .科学的研究の応用

Organic Synthesis

4-Ethynylbenzaldehyde: is a versatile building block in organic synthesis. It is particularly useful in the Sonogashira cross-coupling reactions , which are pivotal for constructing carbon-carbon bonds between alkynes and aryl halides. This reaction is instrumental in synthesizing complex molecules for pharmaceuticals, agrochemicals, and organic materials.

Pharmaceutical Research

In pharmaceutical research, 4-Ethynylbenzaldehyde serves as a precursor in the synthesis of various drug molecules. Its aldehyde group can undergo different chemical reactions, providing a pathway to a wide range of pharmacologically active compounds. For instance, it can be used to synthesize imidazole derivatives that have potential applications in drug development .

Material Science

The compound finds applications in material science, particularly in the development of novel organic frameworks. Its ethynyl group can participate in building covalent organic frameworks (COFs), which are highly ordered, porous structures with potential uses in gas storage, catalysis, and sensing .

Safety and Hazards

4-Ethynylbenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers The relevant papers retrieved do not provide additional information on 4-Ethynylbenzaldehyde .

作用機序

Target of Action

As an organic compound, it is an ethynyl derivative of benzaldehyde

Mode of Action

It is known that the ethynyl functionality of 4-ethynylbenzaldehyde may undergo a sonogashira coupling with another molecule of 4-bromobenzaldehyde to form the symmetrical dialdehyde 4,4’- (ethyne-1,2-diyl)dibenzaldehyde .

特性

IUPAC Name |

4-ethynylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMHQBQFJYJLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377992 | |

| Record name | 4-Ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63697-96-1 | |

| Record name | 4-Ethynylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4-Ethynylbenzaldehyde?

A1: 4-Ethynylbenzaldehyde is an organic compound with the molecular formula C9H6O and a molecular weight of 130.14 g/mol. Its structure consists of a benzene ring substituted with an aldehyde group at the 1-position and an ethynyl group at the 4-position.

Q2: What spectroscopic data is available for 4-Ethynylbenzaldehyde?

A2: Various spectroscopic techniques have been employed to characterize 4-Ethynylbenzaldehyde. These include:

- NMR Spectroscopy: [, ] Both 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

- IR Spectroscopy: [, ] IR spectroscopy reveals characteristic absorption bands associated with specific functional groups, such as the aldehyde and alkyne moieties.

- UV-Vis Spectroscopy: [, ] UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which can be correlated with its structure and conjugation.

Q3: How is 4-Ethynylbenzaldehyde utilized in material science?

A3: 4-Ethynylbenzaldehyde serves as a valuable building block in material science due to its terminal alkyne group. This functionality enables its participation in various reactions, including:

- Click Chemistry: The alkyne group readily undergoes click reactions, facilitating the formation of triazole rings. This versatile reaction is utilized for attaching 4-Ethynylbenzaldehyde to polymers or surfaces. []

- Polymerization: 4-Ethynylbenzaldehyde acts as a monomer in polymerization reactions, forming conjugated polymers with interesting optoelectronic properties. []

- Surface Modification: The alkyne group allows for grafting 4-Ethynylbenzaldehyde onto various surfaces, enabling the modification of surface properties. This is particularly relevant in developing sensors and molecular electronics. [, ]

Q4: Can 4-Ethynylbenzaldehyde be used to create molecular bridges?

A4: Yes, 4-Ethynylbenzaldehyde plays a crucial role in constructing molecular bridges, particularly between silicon electrodes. [, ] The process involves:

Q5: How does the structure of 4-Ethynylbenzaldehyde affect its ability to form supramolecular structures?

A5: The structure of 4-Ethynylbenzaldehyde, specifically the presence of the aldehyde group, allows it to participate in C–H⋯O hydrogen bonding interactions. These interactions play a crucial role in directing the molecular packing and the formation of supramolecular structures like infinite chains. []

Q6: Are there any known applications of 4-Ethynylbenzaldehyde in the development of luminescent materials?

A6: Yes, 4-Ethynylbenzaldehyde serves as a precursor for synthesizing luminescent platinum (II) diimine bis(acetylide) complexes. [, ] These complexes exhibit interesting photophysical properties, including strong emission in solution, making them suitable for applications in areas such as:

Q7: Has 4-Ethynylbenzaldehyde been explored in the context of free radical chemistry?

A7: Yes, 4-Ethynylbenzaldehyde acts as a starting material for synthesizing stable free radical paramagnetic monomers containing aminoxylamine oxide moieties. [] This is achieved through a condensation reaction with 2,3-dimethyl-2,3-butanediyldihydroxylamine, followed by oxidation. These stable free radicals have potential applications in the development of organic magnetic materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)